molecular formula C9H7ClN2O B1417440 6-Chloro-2-methylquinazolin-4(3H)-one CAS No. 7142-09-8

6-Chloro-2-methylquinazolin-4(3H)-one

Cat. No.: B1417440
CAS No.: 7142-09-8
M. Wt: 194.62 g/mol
InChI Key: VVMQUCPOLAQEBB-UHFFFAOYSA-N
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Description

6-Chloro-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family This compound is characterized by a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring The presence of a chlorine atom at the 6th position and a methyl group at the 2nd position distinguishes it from other quinazolinones

Biochemical Analysis

Biochemical Properties

6-Chloro-2-methylquinazolin-4(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase (ATCase). The compound acts as a potent competitive inhibitor of poly (ADP-ribose) synthetase with a Ki of 1.1 μM . Additionally, it inhibits ATCase in a concentration-dependent manner . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing biochemical pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in certain cancer cell lines by activating caspases and inhibiting tubulin polymerization . This leads to cell cycle arrest and programmed cell death. Moreover, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of poly (ADP-ribose) synthetase and ATCase, preventing their normal function . This inhibition disrupts the synthesis of poly (ADP-ribose) and the pyrimidine biosynthesis pathway, respectively. Additionally, this compound can induce conformational changes in target proteins, leading to altered enzymatic activity and downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function, including reduced cell proliferation and increased apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit target enzymes and induce desired cellular effects without significant toxicity . Higher doses may result in adverse effects, including toxicity and off-target interactions. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal models, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of metabolites that may retain or lose biological activity. Additionally, the compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with nuclear enzymes and transcription factors, influencing gene expression. Alternatively, this compound may accumulate in the cytoplasm, where it affects cytoskeletal dynamics and cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-chlorobenzonitrile and acetic anhydride.

    Cyclization Reaction: The reaction proceeds through a cyclization process where 2-amino-5-chlorobenzonitrile reacts with acetic anhydride under reflux conditions to form the quinazolinone core.

    Purification: The crude product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazoline core.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted quinazolinones, oxidized derivatives, and various condensation products, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-2-methylquinazolin-4(3H)-one has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of anticancer, antimicrobial, and anti-inflammatory drugs.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating enzyme inhibition, receptor binding, and other biological activities.

    Industrial Applications: The compound finds use in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylquinazolin-4(3H)-one depends on its specific application:

    Enzyme Inhibition: It can act as an inhibitor of various enzymes by binding to the active site and blocking substrate access.

    Receptor Binding: The compound may interact with specific receptors, modulating their activity and leading to therapeutic effects.

    Pathways Involved: The molecular targets and pathways involved include kinases, proteases, and other critical enzymes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4(3H)-one: Lacks the chlorine atom at the 6th position, resulting in different chemical properties and reactivity.

    6-Chloroquinazolin-4(3H)-one: Lacks the methyl group at the 2nd position, affecting its biological activity and synthesis routes.

    4(3H)-Quinazolinone: The parent compound without any substituents, serving as a basic structure for various derivatives.

Uniqueness

6-Chloro-2-methylquinazolin-4(3H)-one is unique due to the combined presence of the chlorine and methyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and synthetic applications.

Properties

IUPAC Name

6-chloro-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMQUCPOLAQEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221610
Record name 6-Chloro-2-methyl-4(1H)-quinazolinone
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Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7142-09-8
Record name 6-Chloro-2-methyl-4(3H)-quinazolinone
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Record name 6-Chloro-2-methyl-4(1H)-quinazolinone
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Record name 7142-09-8
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Record name 6-Chloro-2-methyl-4(1H)-quinazolinone
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Record name 6-CHLORO-2-METHYL-3H-QUINAZOLIN-4-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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